

An In-depth Technical Guide to the Crystal Structure of Aminoisophthalic Acid

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Compound of Interest

Compound Name: 2-Aminoisophthalic acid

Cat. No.: B1267165

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Note: An exhaustive search of scientific literature and crystallographic databases did not yield a complete single-crystal X-ray diffraction study for **2-aminoisophthalic acid**. In its place, this guide provides a comprehensive analysis of the closely related isomer, 5-aminoisophthalic acid hemihydrate, for which detailed crystallographic data is available. This information should serve as a valuable reference for understanding the structural characteristics of this class of compounds.

Introduction

5-Aminoisophthalic acid is a versatile organic building block utilized in the synthesis of various compounds, including metal-organic frameworks and pharmaceutical intermediates.

Understanding its three-dimensional structure is crucial for predicting its chemical behavior, designing new materials, and developing structure-activity relationships. This document provides a detailed analysis of the crystal structure of 5-aminoisophthalic acid hemihydrate, based on the single-crystal X-ray diffraction study published by Dobson and Gerkin.^{[1][2]}

Crystallographic Data Summary

The crystal structure of 5-aminoisophthalic acid hemihydrate ($C_8H_7NO_4 \cdot 0.5H_2O$) reveals a zwitterionic form of the molecule, where the amino group is protonated (ammonio group) and one of the carboxylic acid groups is deprotonated. The water molecule in the crystal lattice is located on a twofold axis.^{[1][2]} The key crystallographic parameters are summarized in the table below.

Parameter	Value
Crystal System	Monoclinic
Space Group	C2/c
Unit Cell Dimensions	$a = 9.4350 (19) \text{ \AA}$, $b = 9.1640 (18) \text{ \AA}$, $c = 20.166 (4) \text{ \AA}$, $\beta = 94.67 (3)^\circ$
Volume	$1737.8 (6) \text{ \AA}^3$
Z	4
Molecular Formula	$\text{C}_{16}\text{H}_{23}\text{NO}_4$
Molecular Weight	293.35 g/mol
Radiation	Mo $K\alpha$
Temperature	296 K

Data sourced from Dobson & Gerkin (1998).[\[1\]](#)[\[3\]](#)

Experimental Protocols

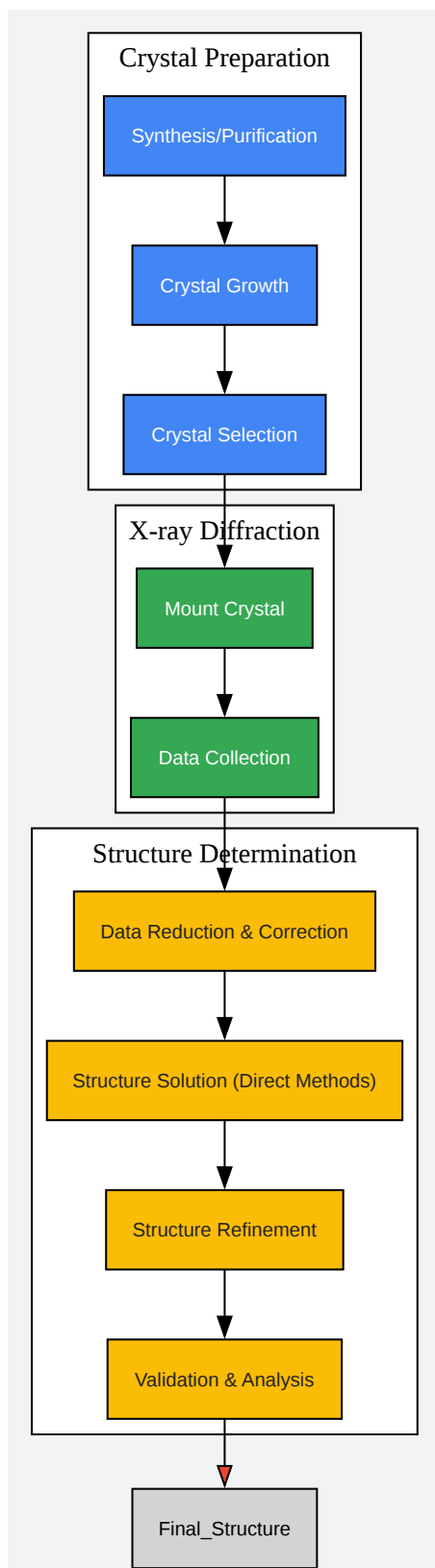
Crystal Growth

Single crystals of 5-aminoisophthalic acid hemihydrate were obtained through a straightforward solvent evaporation method. The general procedure is as follows:

- Dissolution: 5-Aminoisophthalic acid powder was dissolved in ethanol at room temperature.
- Decolorization: The solution was treated with decolorizing carbon to remove impurities.
- Filtration: The solution was filtered to remove the carbon particles.
- Crystallization: The filtrate was allowed to evaporate slowly at room temperature, which resulted in the formation of thick, plate-like crystals suitable for X-ray diffraction analysis.[\[1\]](#)

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves a series of steps, from data collection to structure refinement. The general workflow for such an analysis is depicted in the diagram below.



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Experimental workflow for single-crystal X-ray diffraction.

Intermolecular Interactions and Crystal Packing

The crystal structure of 5-aminoisophthalic acid hemihydrate is characterized by an extensive three-dimensional network of hydrogen bonds.[1][2] These interactions involve the ammonio group, the carboxylic acid group, the carboxylate group, and the water molecule.

The ammonio group acts as a hydrogen-bond donor, forming three intermolecular N—H...O bonds with N...O distances ranging from 2.762 (2) to 2.905 (2) Å.[1][2] The carboxylic acid group participates in two intermolecular O—H...O hydrogen bonds, with O...O distances of 2.536 (2) and 2.746 (2) Å.[1][2] The water molecule is crucial in linking the 5-aminoisophthalate molecules, accepting and donating hydrogen bonds.

This intricate network of hydrogen bonds results in a stable crystal lattice. The diagram below illustrates the key hydrogen bonding interactions involving a central 5-aminoisophthalate molecule.

Key hydrogen bonding interactions in 5-aminoisophthalic acid hemihydrate.

Conclusion

The crystal structure of 5-aminoisophthalic acid hemihydrate reveals a complex and stable three-dimensional network dominated by hydrogen bonding. The molecule exists in a zwitterionic form, which influences its intermolecular interactions. This detailed structural information is fundamental for understanding the physicochemical properties of this compound and for its application in materials science and drug development. While the crystal structure of **2-aminoisophthalic acid** remains to be fully characterized, the analysis of its 5-isomer provides valuable insights into the structural chemistry of aminobenzenedicarboxylic acids.

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